5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a trifluoromethyl group, and a phenylphenoxymethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The triazole ring can participate in hydrogen bonding and other interactions with target proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-5-(2-(trifluoromethyl)phenyl)-2-furamide: This compound also contains a trifluoromethyl group and a phenyl ring, but differs in the presence of a furan ring instead of a triazole ring.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but have different core structures and properties.
Uniqueness
5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the combination of its triazole ring, trifluoromethyl group, and phenylphenoxymethyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
3-[(2-phenylphenoxy)methyl]-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3OS/c23-22(24,25)17-11-5-6-12-18(17)28-20(26-27-21(28)30)14-29-19-13-7-4-10-16(19)15-8-2-1-3-9-15/h1-13H,14H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJYBOFHXLZRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC3=NNC(=S)N3C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.